iCRT14 - 677331-12-3

iCRT14

Catalog Number: EVT-270001
CAS Number: 677331-12-3
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iCRT14, also known as iCRT-14, is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, , ] It acts by disrupting the interaction between β-catenin and TCF (T-cell factor), thereby inhibiting the transcription of Wnt target genes. [, , ] iCRT14 is widely used in scientific research to investigate the role of the Wnt/β-catenin pathway in various biological processes and disease models. [, , , , , , , ]

Molecular Structure Analysis

iCRT14 is a heterocyclic organic compound with a molecular weight of 375.45 g/mol. [] Its molecular formula is C21H17N3O2S. [] The structure consists of a central thiazolidinedione ring linked to a substituted pyrrole ring through a methylene bridge. [] The pyrrole ring is further substituted with a 3-pyridyl group. []

Wnt3a

Relevance: Wnt3a serves as a positive control in studies investigating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. While iCRT14 disrupts the interaction between β-catenin and TCF, inhibiting downstream gene transcription, Wnt3a promotes pathway activation, offering a comparative basis for understanding iCRT14's mechanism of action. [, , ]

Lithium Chloride (LiCl)

Relevance: Similar to Wnt3a, LiCl is often employed as a positive control in studies evaluating iCRT14's inhibitory effects on the Wnt/β-catenin pathway. [, , ] The contrasting effects of LiCl and iCRT14 on β-catenin levels and target gene expression highlight iCRT14's specific action on the β-catenin/TCF interaction.

SB216763 (S33)

Relevance: SB216763, by activating the Wnt/β-catenin pathway, serves as a comparative agent to understand the inhibitory action of iCRT14 on this pathway. [] The study demonstrated that while SB216763 enhanced osteogenic differentiation, iCRT14 reversed these effects, reinforcing its role as a Wnt/β-catenin pathway inhibitor.

CCT036477

Relevance: CCT036477 shares a similar mechanism of action with iCRT14, as both compounds specifically inhibit the interaction between β-catenin and TCF. [] This shared target makes CCT036477 a close functional analog of iCRT14, and their comparable effects on MCL cells underscore their potential as therapeutic agents.

PNU-74654

Relevance: PNU-74654's mechanism of action aligns closely with that of iCRT14, as both compounds directly block the interaction between β-catenin and TCF to suppress Wnt pathway activity. [] Their combined use in a study on tamoxifen-resistant breast cancer cells further strengthens their relationship as potent inhibitors of the Wnt pathway.

PKF118-310

Relevance: Like iCRT14, PKF118-310 directly inhibits the β-catenin-TCF interaction, making it a close functional analog. [] The study on mantle cell lymphoma demonstrated that both PKF118-310 and iCRT14 effectively eliminated MCL-initiating cells, further supporting their comparable activities and potential as targeted therapies.

WAY-626611 (WAY)

Relevance: While iCRT14 acts downstream by inhibiting the β-catenin/TCF interaction, WAY-626611 exerts its effect upstream by preventing Wnt ligand secretion, ultimately suppressing the entire Wnt/β-catenin pathway. [] This difference in their mechanism of action makes WAY-626611 a valuable tool for studying the Wnt pathway at various levels and comparing its effects to iCRT14.

Nigericin (NIG)

Relevance: While iCRT14 specifically targets the Wnt/β-catenin pathway, Nigericin acts broadly on cellular ion gradients, influencing various cellular processes, including those regulated by Wnt signaling. [] This difference in their mechanisms makes their combined use in a study on cancer cell viability particularly intriguing.

C59

Relevance: Similar to WAY-626611, C59 acts upstream of iCRT14 by disrupting Wnt ligand maturation and secretion, ultimately suppressing Wnt/β-catenin pathway activation. [] This distinction in their mechanisms of action highlights the diverse approaches for targeting this pathway, with C59 offering an alternative to iCRT14's direct inhibition of β-catenin/TCF interaction.

NSC668036

Relevance: In contrast to iCRT14, which demonstrated consistent inhibitory effects on the Wnt/β-catenin pathway, NSC668036 did not exhibit the anticipated inhibitory activity in a study on cervical cancer cells. [] This difference in their efficacies underscores the importance of further investigating and validating the mechanism of action of potential Wnt pathway inhibitors like NSC668036.

Source and Classification
  • Chemical Name: iCRT 14
  • CAS Number: 677331-12-3
  • Molecular Formula: C21H17N3O2S
  • Molecular Weight: 375.44 g/mol
  • Classification: Thiazolidinedione class, specifically a β-catenin responsive transcription inhibitor .
Synthesis Analysis

The synthesis of iCRT 14 involves multi-step organic reactions typical for thiazolidinediones. While specific detailed synthetic routes are not extensively documented in the available literature, the general approach includes:

  1. Formation of the Thiazolidinedione Core: This typically involves the condensation of appropriate aldehydes with thiosemicarbazones followed by cyclization.
  2. Functionalization: Subsequent steps may involve further modifications to introduce the aromatic and nitrogen-containing moieties that characterize iCRT 14.
  3. Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve the required purity level (≥99% as per HPLC analysis) before use in biological assays .

Structural Features

  • Core Structure: The compound features a thiazolidinedione ring, which is critical for its biological activity.
  • Substituents: It includes various aromatic rings and nitrogen functionalities that enhance its interaction with β-catenin and TCF4.
  • Geometric Configuration: The specific stereochemistry and geometric configuration are essential for its inhibitory activity against β-catenin transcriptional activity .
Chemical Reactions Analysis

iCRT 14 primarily engages in non-covalent interactions with β-catenin and TCF4, inhibiting their binding and subsequent transcriptional activity. Key reactions include:

  1. Inhibition of Protein-Protein Interactions: iCRT 14 disrupts the binding between β-catenin and TCF4, preventing the formation of transcriptional complexes necessary for Wnt target gene activation.
  2. Cell Cycle Modulation: In cellular assays, treatment with iCRT 14 leads to G0/G1 phase arrest in cell lines such as HCT116 and HT29, indicating its role in cell cycle regulation through Wnt signaling inhibition .
  3. Impact on Gene Expression: The compound influences the expression levels of various genes associated with the Wnt pathway, such as Cyclin D1 (CycD1), which is downregulated upon treatment .
Mechanism of Action

The mechanism by which iCRT 14 exerts its effects involves:

  1. Disruption of β-Catenin/TCF Interaction: By binding to β-catenin, iCRT 14 prevents it from interacting with TCF4, thereby inhibiting Wnt target gene transcription.
  2. Alteration of Cell Signaling Pathways: The inhibition leads to downstream effects on several signaling pathways involved in cell growth and survival, particularly in cancer cells where Wnt signaling is often dysregulated.
  3. Cell Cycle Arrest: The resultant decrease in Cyclin D1 levels contributes to cell cycle arrest, which can inhibit tumor growth in xenograft models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with a maximum concentration of approximately 28.16 mg/mL .

Chemical Properties

  • Stability: Stable under recommended storage conditions (typically at +4°C).
  • Purity: ≥99% purity confirmed by high-performance liquid chromatography (HPLC) .
Applications

iCRT 14 has several significant applications in scientific research:

  1. Cancer Research: Primarily used to study the role of Wnt signaling in cancer biology, particularly in colorectal and cervical cancers where aberrant activation of this pathway is common.
  2. Gene Therapy Enhancement: Demonstrated potential as a transfection enhancer, significantly increasing transgene expression levels in nonviral systems .
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting Wnt signaling pathways in various cancers .
Introduction to iCRT 14 in Molecular Pharmacology

Discovery and Development as a β-Catenin/TCF4 Interaction Inhibitor

iCRT-14 emerged from a pioneering RNA interference (RNAi)-based chemical genetic screen conducted by Gonsalves et al. that exploited Drosophila melanogaster models to circumvent mammalian signaling redundancy. This innovative approach screened over 50,000 compounds for inhibitors of β-catenin-responsive transcription (CRT) while preserving essential cell adhesion functions mediated by β-catenin's membrane interactions. The screen identified 34 initial hits, with iCRT-14 distinguished by its potent inhibitory activity (IC₅₀ = 40.3 nM against Wnt-responsive STF16 luciferase) and favorable specificity profile. Structural characterization revealed a thiazolidinedione core decorated with pyridyl and phenyl substituents, forming a compact pharmacophore optimized for disrupting PPIs rather than enzymatic targets. Unlike earlier Wnt inhibitors acting extracellularly or cytoplasmically, iCRT-14's mechanism centered on direct interference with the nuclear β-catenin/TCF4 complex assembly, validated through biochemical pull-down assays and fluorescence polarization studies demonstrating dose-dependent disruption of this PPI. This mechanism bypassed upstream pathway dependencies, positioning iCRT-14 as a promising candidate for cancers with APC or β-catenin mutations [2] [3] [5].

Role in the Wnt/β-Catenin Signaling Pathway: From Basic Biology to Therapeutic Targeting

The Wnt/β-catenin pathway operates through a tightly regulated destruction complex (APC, AXIN, CK1α, GSK3β) that maintains low cytosolic β-catenin levels via phosphorylation-dependent proteasomal degradation. Upon Wnt ligand binding to Frizzled/LRP receptors, this complex disassembles, enabling β-catenin stabilization and nuclear translocation. Nuclear β-catenin recruits co-activators (BCL9, Pygopus, CBP/p300) to TCF/LEF transcription factors, initiating target gene expression (e.g., MYC, CCND1, AXIN2). iCRT-14 operates at this terminal nuclear step, specifically blocking β-catenin's interaction with TCF4 through binding to an interface overlapping with the TCF4 binding groove on β-catenin's Armadillo repeat domain. Biophysical analyses confirmed iCRT-14 binding induces conformational alterations in β-catenin that sterically hinder TCF4 docking without globally destabilizing the protein. This precise mechanism spares β-catenin's adherens junction functions while abrogating oncogenic transcription, offering a unique therapeutic window compared to agents inducing β-catenin degradation or targeting upstream components like tankyrases or PORCN [4] [7] [8].

Table 1: Fundamental Characteristics of iCRT-14

PropertyValue/DescriptionReference
Chemical Name5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione [3]
Molecular Weight375.44 g/mol [3]
CAS Number677331-12-3 [3]
Mechanism of ActionDisrupts β-catenin/TCF4 protein-protein interaction [2] [5]
Primary IC₅₀ (STF16)40.3 nM [3]
Solubility (DMSO)≥ 28.16 mg/mL (75 mM) [2]
Purity≥98% (HPLC confirmed) [2]

Initial Preclinical Studies and Rationale for Pathway-Specific Inhibition

Initial preclinical validation demonstrated iCRT-14's efficacy across multiple Wnt/β-catenin-hyperactive models. In colon cancer cell lines (HCT116, HT29) harboring β-catenin mutations, iCRT-14 (5-20 μM) induced pronounced G0/G1 cell cycle arrest, suppressed proliferation, and significantly reduced expression of Wnt targets (MYC, CCND1). TOPflash/FOPflash reporter assays confirmed dose-dependent pathway inhibition exceeding 80% at 10μM. Importantly, viability of Wnt-independent cells remained unaffected, highlighting its dependency on pathway hyperactivity. In vivo, iCRT-14 administration (50 mg/kg IP) reduced tumor growth in HCT116 xenografts, accompanied by decreased Cyclin D1 and Ki67 staining. The therapeutic rationale centered on overcoming limitations of upstream inhibitors: effectiveness against cancers with APC/β-catenin mutations, reduced toxicity by preserving β-catenin's structural roles, and circumventing compensatory mechanisms activating parallel pathways. Furthermore, iCRT-14 synergized with conventional chemotherapeutics like 5-fluorouracil in reducing colon cancer cell viability, suggesting combinatorial potential [5] [7] [9].

Properties

CAS Number

677331-12-3

Product Name

iCRT 14

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-

InChI Key

NCSHZXNGQYSKLR-UNOMPAQXSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

iCRT14; iCRT-14; iCRT 14; Wnt inhibitor;

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.